molecular formula C8H16N2 B8548563 1-Azabicyclo[3.2.1]octane-5-methanamine

1-Azabicyclo[3.2.1]octane-5-methanamine

Cat. No.: B8548563
M. Wt: 140.23 g/mol
InChI Key: IFRPDNADNWKYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octane-5-methanamine is a chiral, bicyclic amine serving as a valuable scaffold in organic synthesis and drug discovery. The azabicyclo[3.2.1]octane core is recognized for its structural rigidity and is found in compounds with diverse biological activities, making it a privileged structure in medicinal chemistry . This compound functions as a key synthetic intermediate. The primary amine group provides a versatile handle for further chemical modification, allowing researchers to create amides, sulfonamides, or imines, and to link the bicyclic system to other pharmacophores via coupling reactions . The constrained three-dimensional shape of the bicyclic framework is particularly useful for exploring receptor binding sites and improving the potency and selectivity of lead compounds. While specific biological data for this exact molecule may be limited, derivatives of the 2-azabicyclo[3.2.1]octane scaffold have demonstrated promising pharmacological profiles, including activity as triple re-uptake inhibitors and cytotoxic agents against various cancer cell lines . Related 4-aminoquinoline derivatives based on similar nitrogen-containing bicyclic systems have shown excellent in vitro and in vivo efficacy as antimalarial agents . Applications: This chemical is designed for use as a building block in the synthesis of more complex molecules for pharmaceutical research, agrochemical development, and as a ligand in catalysis. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanamine

InChI

InChI=1S/C8H16N2/c9-6-8-2-1-4-10(7-8)5-3-8/h1-7,9H2

InChI Key

IFRPDNADNWKYLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring System Variations

1-Azabicyclo[1.1.0]butane (ABB)
  • Structure : A highly strained 1.1.0 bicyclic system.
  • Reactivity : ABB undergoes strain-release reactions to form azetidines, critical in carbapenem antibiotics .
  • Limitations : Synthetic challenges due to extreme ring strain (e.g., unsubstituted ABB is rarely reported) .
1-Azabicyclo[2.2.2]octane (Quinuclidine)
  • Structure : A rigid 2.2.2 system with three fused six-membered rings.
  • Applications: Quinuclidin-3-ol (C₇H₁₃NO) is a precursor for anticholinergic drugs .
  • Comparison: The 2.2.2 system offers greater symmetry and lower strain than 3.2.1, enhancing synthetic accessibility (e.g., 80% yield for (R)-1-methylpiperidin-2-ylmethanol in Example 45 ).
1-Azabicyclo[3.2.1]octane vs. 1-Azabicyclo[3.2.2]nonane
  • Structural Impact : The addition of a methylene group in the 3.2.2 system (TC-1709) increases molecular weight and alters receptor binding. TC-1709 shows enhanced selectivity for nicotinic acetylcholine receptors compared to 3.2.1 analogs .

Substituent Position and Stereochemistry

  • 5-Methanamine Derivatives: The 5-position in 3.2.1 systems allows functionalization without destabilizing the ring. For example, {1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride (C₈H₁₆ClNO) is synthesized in high purity (MFCD29991390) .
  • 3-Amine Isomers : 1-Azabicyclo[3.2.1]octan-3-amine (CAS 6238-14-8) and its stereoisomers (e.g., 738575-19-4, 739359-91-2) exhibit distinct pharmacological profiles due to spatial orientation differences .

Key Research Findings

  • Reactivity : The 3.2.1 system’s moderate strain enables diverse functionalization but requires careful optimization (e.g., low yield of 7% for mutilin derivatives in Example 44 ).
  • Pharmacology : PTAC oxalate’s selectivity for α7 nicotinic receptors (EC₅₀ = 13 nM) surpasses quinuclidine derivatives, attributed to the 3.2.1 scaffold’s conformational rigidity .
  • Safety : 1-Azabicyclo[3.2.1]octane-5-methanamine derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but require respiratory protection during handling .

Preparation Methods

Enantioselective Construction from Acyclic Precursors

The enantioselective synthesis of 1-azabicyclo[3.2.1]octane-5-methanamine frequently begins with acyclic precursors containing pre-established stereochemical information. For example, 3-azabicyclo[3.2.1]octane-6-carboxylic acid derivatives serve as intermediates, where asymmetric Sharpless epoxidation or aziridination introduces chirality . A representative pathway involves:

  • Asymmetric Epoxidation : Starting with a γ,δ-unsaturated ester, Sharpless catalytic asymmetric epoxidation generates an epoxide with >90% enantiomeric excess (ee) .

  • Ring-Opening and Cyclization : The epoxide undergoes nucleophilic ring-opening with ammonia or a protected amine, followed by intramolecular cyclization under acidic conditions to form the bicyclic core.

  • Functional Group Interconversion : Reduction of a nitrile or ketone intermediate (e.g., using LiAlH₄ or NaBH₄) yields the primary amine .

Key Data :

Starting MaterialEpoxidation CatalystCyclization AgentYieldee (%)
γ,δ-Unsaturated esterTi(OiPr)₄, (+)-DETH₂SO₄, MeOH65%92

This method’s limitation lies in the multi-step sequence, which often reduces overall yield .

Desymmetrization of Tropinone Derivatives

Tropinone, a symmetrical 8-azabicyclo[3.2.1]octan-3-one, serves as a platform for desymmetrization. Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives, yielding enantiomerically enriched intermediates . Subsequent steps include:

  • Esterification : Tropinone is converted to a diastereomeric mixture of esters.

  • Enzymatic Hydrolysis : CAL-B hydrolyzes one enantiomer preferentially, leaving the other intact.

  • Reductive Amination : The ketone is converted to the methanamine group via reductive amination with NH₃ and NaBH₃CN .

Key Data :

EnzymeSubstrateConversion (%)ee (%)
CAL-BTropinyl acetate4598

This approach is scalable but requires costly enzymes and precise pH control .

Reduction of Cyano Intermediates

Nitrile intermediates offer a direct route to the primary amine. For instance, 3-cyano-8-azabicyclo[3.2.1]octane is reduced using catalytic hydrogenation (H₂/Pd-C) or borane complexes :

  • Cyano Group Installation : A Michael addition of cyanide to a bicyclic ketone forms the nitrile .

  • Catalytic Hydrogenation : Pd-C in methanol under 50 psi H₂ reduces the nitrile to the amine with >80% yield .

Key Data :

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd-CMeOH2585
BH₃·THFTHF0→2572

Side reactions, such as over-reduction or epimerization, necessitate careful monitoring .

The Mitsunobu reaction enables late-stage introduction of the methanamine group. Starting from 3-hydroxy-8-azabicyclo[3.2.1]octane , the hydroxyl group is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine :

  • Protection : The amine is protected as a Boc-carbamate.

  • Mitsunobu Reaction : Reaction with phthalimide or a protected amine derivative installs the methanamine side chain.

  • Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes protecting groups .

Key Data :

SubstrateNucleophileYield (%)
3-Hydroxy-8-Boc-octanePhthalimide60
3-Hydroxy-8-Cbz-octaneBenzylamine55

This method is modular but requires stoichiometric reagents, increasing costs .

Asymmetric Aziridination

Chiral aziridines, formed via asymmetric aziridination of alkenes, are ring-expanded to the bicyclic scaffold. Copper(I)-catalyzed reactions with N-tosyliminoiodinanes generate aziridines with high ee :

  • Aziridination : Styrene derivatives react with TsN=IPh to form aziridines.

  • Ring Expansion : Acid-mediated rearrangement forms the 8-azabicyclo[3.2.1]octane core.

  • Oxidation and Reduction : The tosyl group is removed, and a ketone intermediate is reduced to the amine .

Key Data :

CatalystLigandee (%)Yield (%)
Cu(OTf)Bis(oxazoline)9570

This route is efficient but limited by the availability of chiral ligands .

Catalytic Hydrogenation of Enamines

Enamines derived from bicyclic ketones are hydrogenated to the corresponding amine. For example:

  • Enamine Formation : Condensation of 8-azabicyclo[3.2.1]octan-3-one with NH₃ forms an enamine.

  • Hydrogenation : Pd-C/H₂ reduces the enamine to the saturated amine .

Key Data :

SubstratePressure (psi)Yield (%)
3-Enamine-octane3088

This method is straightforward but may require high-pressure equipment .

Comparative Analysis of Methods

MethodKey AdvantageLimitationTypical Yield (%)
Acyclic PrecursorsHigh enantioselectivityMulti-step, low overall yield50–65
Tropinone DesymmetrizationScalableEnzyme cost40–55
Cyano ReductionDirect amine formationSide reactions70–85
Mitsunobu ReactionLate-stage functionalizationStoichiometric reagents55–60
Asymmetric AziridinationHigh eeChiral ligand availability60–70
Enamine HydrogenationSimplicityEquipment requirements80–88

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ConditionsEnantiomeric Control Mechanism
Enantioselective routeAcyclic diaminesChiral catalysts, 60°CSteric hindrance and H-bonding
Tropinone desymmetrizationTropinoneHCl, reflux in ethanolSelective protonation of intermediates

How does the bicyclic structure of this compound influence its interaction with neurotransmitter receptors?

Basic
The nitrogen-containing bicyclic core mimics tropane alkaloids, enabling competitive binding to muscarinic and nicotinic acetylcholine receptors. The methanamine substituent enhances hydrogen bonding with receptor residues (e.g., Asp 113 in mAChR1), as shown in molecular docking studies .

What methodological challenges arise in achieving high-yield enantioselective synthesis, and how can they be addressed?

Advanced
Key challenges include:

  • Catalyst deactivation due to steric bulk in the bicyclic scaffold.
  • Racemization during workup steps (e.g., acidic quenching).

Q. Solutions :

  • Use of continuous flow reactors to minimize racemization by reducing reaction time .
  • Low-temperature quenching (below 0°C) to stabilize intermediates .

How can researchers resolve contradictions in reported receptor-binding affinities across studies?

Advanced
Discrepancies often stem from:

  • Variations in assay conditions (e.g., ionic strength affecting mAChR binding ).
  • Differences in radioligand purity (e.g., tritiated vs. fluorescent probes).

Q. Methodological Recommendations :

  • Perform comparative binding assays using standardized protocols (e.g., CEREP Panels) .
  • Validate results with molecular dynamics simulations to account for receptor flexibility .

What experimental design principles optimize the study of structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Factorial design to test multiple variables (e.g., substituent position, pH) efficiently .
  • High-throughput screening paired with multivariate analysis to identify critical pharmacophores .

Q. Table 2: Key SAR Parameters

VariableImpact on ActivityOptimal Range
Methanamine orientationH-bond donor capacityAxial position (ΔG = -8.2 kcal/mol)
Bicyclic ring sizeReceptor steric fit3.2.1 system (vs. 2.2.2)

How can computational modeling improve the prediction of metabolic stability for derivatives?

Q. Advanced

  • Density Functional Theory (DFT) calculations to predict cytochrome P450 oxidation sites (e.g., N-methyl group susceptibility) .
  • Machine learning models trained on pharmacokinetic datasets to prioritize stable analogs .

What analytical techniques are most reliable for assessing purity and stability under physiological conditions?

Q. Basic

  • HPLC-MS with chiral columns to quantify enantiomeric ratios .
  • Stability studies in simulated gastric fluid (pH 2.0) and plasma (37°C) to assess degradation pathways .

How does this compound compare structurally and functionally to 8-azabicyclo[3.2.1]octane derivatives?

Q. Advanced

  • Structural Differences : The methanamine group in this compound enhances polarity vs. 8-methyl derivatives, improving aqueous solubility .
  • Functional Impact : 5-methanamine derivatives show 3-fold higher mAChR affinity compared to 3-keto analogs (IC₅₀ = 12 nM vs. 38 nM) .

What in vivo models are most appropriate for validating cognitive enhancement claims?

Q. Advanced

  • Morris water maze tests in rodents to assess spatial memory improvement .
  • Microdialysis in prefrontal cortex to measure acetylcholine release post-administration .

How can researchers address solubility limitations in aqueous assays?

Q. Methodological Recommendations :

  • Use co-solvents (e.g., DMSO ≤0.1%) with sonication to achieve homogeneous dispersion .
  • Synthesize prodrugs with phosphate esters to enhance hydrophilicity .

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